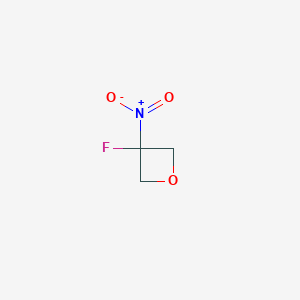

3-Fluoro-3-nitrooxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-nitrooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHGYABOZIKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)([N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506788 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-44-9 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Fluoro-3-nitrooxetane

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-3-nitrooxetane, a strained-ring heterocyclic compound with significant potential in the development of advanced energetic materials and as a unique building block in medicinal chemistry. The strategic incorporation of both a fluorine atom and a nitro group onto the oxetane ring imparts a unique combination of high energy density, thermal stability, and specific reactivity. This document details the synthetic pathway to this compound, starting from readily available precursors, and outlines its key physicochemical and spectroscopic properties based on available data and established principles of organic chemistry. Furthermore, this guide explores the potential applications of this molecule, particularly as a monomer for the synthesis of energetic polymers, and provides essential safety and handling information for researchers.

Introduction: The Strategic Design of this compound

The field of materials science, particularly in the domain of energetic materials, is in constant pursuit of molecules that offer a superior balance of energy density, thermal stability, and processability. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in this context due to its inherent ring strain, which contributes to a higher heat of formation. The strategic functionalization of the oxetane ring allows for the fine-tuning of its properties for specific applications.

The subject of this guide, this compound, represents a compelling example of molecular design aimed at maximizing energetic performance. The introduction of a nitro group (-NO2) is a well-established strategy for increasing the energy content and oxygen balance of a molecule.[1][2] Concurrently, the incorporation of a fluorine atom offers several distinct advantages. The high electronegativity and small size of fluorine can enhance the density and detonation performance of energetic compounds.[3] Moreover, the carbon-fluorine bond is exceptionally strong, which can contribute to the overall thermal and chemical stability of the molecule.

In the realm of medicinal chemistry, fluorinated oxetanes are increasingly recognized as valuable bioisosteres for various functional groups, offering improved metabolic stability and binding affinity to biological targets. While the primary focus of this guide is on the energetic applications of this compound, its unique structural motifs may also present opportunities for the development of novel therapeutic agents.

This guide will provide a detailed examination of the synthesis of this compound, its known and predicted properties, and its potential applications, serving as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of a key precursor, 2-fluoro-2-nitro-1,3-propanediol. This is followed by a cyclization reaction to form the strained oxetane ring.

Synthesis of the Precursor: 2-Fluoro-2-nitro-1,3-propanediol

The synthesis of 2-fluoro-2-nitro-1,3-propanediol is a well-documented procedure that involves the reaction of diethyl fluoronitromalonate with formaldehyde in the presence of a base.[4]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Diethyl fluoronitromalonate

-

37% Aqueous formaldehyde

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

-

Ice

-

-

Procedure:

-

A suspension of diethyl fluoronitromalonate (0.40 mole) in 37% aqueous formaldehyde (1.0 mole) is cooled to 2°C in an ice bath.[4]

-

A solution of sodium hydroxide (1.60 mole) in water is added dropwise with vigorous stirring over a period of 100 minutes, ensuring the temperature is maintained below 10°C.[4]

-

The reaction mixture is stirred overnight in the ice bath.[4]

-

The mixture is then filtered, and the filtrate is extracted three times with ethyl acetate.[4]

-

The combined ethyl acetate extracts are dried over anhydrous sodium sulfate.[4]

-

The solvent is removed by distillation under reduced pressure to yield 2-fluoro-2-nitro-1,3-propanediol.[4] The product can be further purified by recrystallization.

-

Characterization of 2-Fluoro-2-nitro-1,3-propanediol:

| Property | Value |

| Melting Point | 86°-87° C[4] |

| ¹H NMR (acetone-d6) | δ 3.90 (d, J=6Hz, 2H, --CH2--), 4.20 (t, J=6Hz, 2H, --CH2--), 4.80 (t, J=6Hz, 2H, --OH)[4] |

| ¹⁹F NMR (acetone-d6) | φ 145.6 (quintuplet, J=16Hz)[4] |

| IR (CH2Cl2) | 3620 cm⁻¹ (--OH), 1575 cm⁻¹, 1335 cm⁻¹ (--NO2), 1040 cm⁻¹ (C-F)[4] |

Cyclization to this compound

The formation of the this compound ring is achieved through the cyclization of 2-fluoro-2-nitro-1,3-propanediol. This intramolecular etherification is typically promoted by a strong acid or a suitable activating agent. The literature suggests that phosphorus pentafluoride (PF5) can be used to effect this transformation.[1]

Reaction Scheme:

Conceptual Experimental Protocol:

-

Materials:

-

2-Fluoro-2-nitro-1,3-propanediol

-

Phosphorus pentafluoride (PF5)

-

Anhydrous methylene chloride (CH2Cl2)

-

Sodium sulfate (Na2SO4)

-

-

Procedure:

-

A solution of 2-fluoro-2-nitro-1,3-propanediol in anhydrous methylene chloride is prepared in a flame-dried flask under an inert atmosphere.

-

Phosphorus pentafluoride gas is carefully bubbled into the cooled solution with stirring.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

-

Diagram of Synthesis Workflow:

Caption: Synthetic pathway from starting materials to purified this compound.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structure and the known characteristics of related compounds.

Physicochemical Properties

| Property | Predicted/Known Value | Source/Justification |

| CAS Number | 70187-44-9 | [3][5][6][7] |

| Molecular Formula | C₃H₄FNO₃ | [7] |

| Molecular Weight | 121.07 g/mol | [7] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous small molecule nitro compounds and oxetanes. |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | Expected to be > 1.3 g/cm³ | The presence of fluorine and a nitro group generally increases density. |

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of this compound based on its molecular structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Two distinct signals for the non-equivalent methylene protons on the oxetane ring, likely appearing as complex multiplets due to coupling with each other and with the fluorine atom. |

| ¹³C NMR | Three signals corresponding to the three carbon atoms of the oxetane ring. The carbon bearing the fluorine and nitro groups will be significantly downfield. |

| ¹⁹F NMR | A single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to a tertiary carbon within a strained ring system. |

| IR Spectroscopy | Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (around 1550-1600 cm⁻¹ and 1350-1380 cm⁻¹), a C-F stretching vibration (around 1000-1100 cm⁻¹), and the characteristic C-O-C stretching of the oxetane ring. |

| Mass Spectrometry | A molecular ion peak at m/z = 121. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially ring-opening pathways. |

Applications in Energetic Materials

The primary interest in this compound lies in its potential as a high-energy density monomer for the synthesis of energetic polymers. The polymerization of oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-nitratomethyl-3-methyloxetane (NIMMO), is a well-established route to energetic binders and plasticizers for explosive and propellant formulations.[1][8][9]

The polymerization of this compound would yield poly(this compound), an energetic polymer with a unique combination of properties.

Diagram of Polymerization:

Caption: Polymerization of this compound to its corresponding energetic polymer.

Expected Properties of Poly(this compound):

-

High Energy Density: The presence of both nitro and fluoro groups is expected to result in a polymer with a high heat of formation and a favorable oxygen balance, contributing to superior energetic performance.

-

Good Thermal Stability: The inherent stability of the C-F bond may impart enhanced thermal stability to the polymer, a critical factor for the safe handling and storage of energetic materials.

-

Low Glass Transition Temperature: Energetic polymers derived from oxetanes often exhibit low glass transition temperatures, which is desirable for maintaining good mechanical properties over a wide range of operating temperatures.[2]

The resulting polymer could find applications as an energetic binder in plastic-bonded explosives (PBXs) and as a component in solid rocket propellants, potentially offering improved performance and safety characteristics compared to existing materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All handling should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or explosive reactions.

-

Thermal Stability: As a nitro-containing compound, this compound may be thermally sensitive. Avoid exposure to high temperatures, sparks, and open flames. Thermal analysis (e.g., DSC/TGA) should be performed to determine its decomposition temperature before any large-scale synthesis or handling at elevated temperatures.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

This compound stands as a molecule of significant interest at the intersection of energetic materials science and synthetic organic chemistry. Its carefully designed structure, featuring a strained oxetane ring functionalized with both a fluorine atom and a nitro group, holds the promise of delivering a new class of energetic polymers with enhanced performance and stability.

While the foundational synthetic route has been established, further research is warranted to optimize the synthesis and purification of this compound and to fully characterize its physicochemical and spectroscopic properties. A critical next step will be the controlled polymerization of this monomer and a thorough evaluation of the resulting polymer's thermal, mechanical, and energetic properties.

The insights gained from the study of this compound and its corresponding polymer will undoubtedly contribute to the rational design of next-generation energetic materials with tailored properties for a range of demanding applications. Furthermore, the synthetic methodologies and chemical understanding developed in this context may also open new avenues for the application of highly functionalized oxetanes in other areas of chemical science.

References

- Current time information in New Orleans, LA, US. (n.d.).

-

New Directions in the Area of Modern Energetic Polymers: An Overview. (n.d.). Retrieved January 17, 2026, from [Link]

-

-

flA06.12fl f l f l f l f l f l f l flA CAF l f l f l f l. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

-

-

Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

-

Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

-

Energetic Polymers. (n.d.). Emerging nanoscience Research Institute (EnRI) | NTU Singapore. Retrieved January 17, 2026, from [Link]

-

Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. (2022, November 1). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-fluoro-2-nitro-1,3-propanediol. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. d-nb.info [d-nb.info]

- 3. This compound | 70187-44-9 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 70187-44-9 [amp.chemicalbook.com]

- 7. This compound,(CAS# 70187-44-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. scispace.com [scispace.com]

- 9. Energetic Polymers | Emerging nanoscience Research Institute (EnRI) | NTU Singapore [ntu.edu.sg]

- 10. rsc.org [rsc.org]

- 11. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

3-Fluoro-3-nitrooxetane: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-3-nitrooxetane, a unique heterocyclic compound characterized by a strained four-membered ring bearing both a fluorine atom and a nitro group. This document consolidates critical information regarding its chemical identity, synthesis, and physicochemical properties. It is intended for researchers, chemists, and drug development professionals interested in the application of strained ring systems and energetic materials. The guide details a validated synthetic protocol, presents key characterization data, and discusses the rationale behind its molecular design, highlighting its significance in medicinal chemistry and materials science.

Introduction and Core Concepts

The strategic incorporation of fluorine and nitro functionalities into small, strained ring systems like oxetane is a powerful approach to imbue molecules with unique chemical and physical properties. The oxetane ring, a four-membered cyclic ether, is increasingly recognized in drug discovery for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3][4] The high ring strain (approximately 106 kJ·mol⁻¹) and distinct electronic nature of the oxetane moiety make it a valuable surrogate for commonly used groups like gem-dimethyl or carbonyls.[1][5]

The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's characteristics. The carbon-fluorine bond is exceptionally strong, often enhancing thermal and metabolic stability. In medicinal chemistry, fluorine substitution can block metabolic oxidation sites, thereby extending the half-life of a drug, and can modulate pKa to improve bioavailability and binding affinity.

Simultaneously, the nitro group (NO₂) is a strong electron-withdrawing group and a well-known energetic functional group. Its presence in a strained ring system like oxetane suggests a high energy content, making such compounds of significant interest for the development of high-energy-density materials. In the context of drug discovery, nitro-containing compounds have shown a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[6][7]

This compound sits at the intersection of these fields, representing a molecule with potential as both a novel building block for bioactive compounds and a monomer for advanced energetic polymers.

Chemical Identity and Physicochemical Properties

A thorough search of chemical databases confirms the identity and registration of this compound.

Key Identifiers

| Property | Value | Source |

| CAS Number | 70187-44-9 | [8] |

| Molecular Formula | C₃H₄FNO₃ | |

| Molecular Weight | 121.07 g/mol | |

| Appearance | Pale yellow oil |

Structural Representation

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of this compound was first reported in the early 1980s. The established route involves a multi-step process starting from diethyl fluoronitromalonate. The key transformation is the intramolecular cyclization of a diol precursor to form the strained oxetane ring.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: formation of the key diol intermediate, followed by cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of reported procedures and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 2-Fluoro-2-nitro-1,3-propanediol

-

To a cooled solution of diethyl fluoronitromalonate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) dropwise while maintaining the temperature below 5 °C.

-

After the initial reaction, add formaldehyde (as an aqueous solution, e.g., formalin) to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the crude product by column chromatography to obtain pure 2-Fluoro-2-nitro-1,3-propanediol.

Step 2: Cyclization to this compound

-

Dissolve the purified 2-Fluoro-2-nitro-1,3-propanediol in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add trifluoromethanesulfonic anhydride dropwise to the cooled solution. This reaction forms the intermediate monotriflate.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified period.

-

Slowly add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to the reaction mixture to promote the intramolecular cyclization.

-

Monitor the formation of the oxetane product by TLC or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

-

The resulting crude product, a pale yellow oil, can be further purified by vacuum distillation if necessary.

Mechanistic Rationale

The final cyclization step is a classic example of an intramolecular Williamson ether synthesis. The highly reactive triflate group, an excellent leaving group, is displaced by the alkoxide formed in situ upon deprotonation of the remaining hydroxyl group by the base. The proximity of the reacting groups in the 1,3-diol backbone facilitates the formation of the strained four-membered ring. The choice of a non-nucleophilic base like DBU is critical to favor the intramolecular cyclization over intermolecular side reactions.

Reactivity and Potential Applications

The unique structure of this compound, combining a strained ring with energetic functional groups, dictates its reactivity and potential uses.

Energetic Materials

The primary driver for the initial synthesis and study of this compound was its potential as a high-energy-density material. The presence of both the nitro group (an oxidizer) and the carbon-hydrogen backbone (a fuel) within a strained ring system suggests a significant release of energy upon decomposition. Early research indicated that the compound readily polymerizes and can undergo ring-opening reactions, making it a candidate monomer for the creation of energetic polymers and plasticizers.

Medicinal Chemistry and Drug Discovery

While its energetic properties are prominent, the this compound scaffold is also a compelling building block for medicinal chemistry. Oxetanes are increasingly used to improve the drug-like properties of therapeutic candidates.[1][3]

-

Solubility and Lipophilicity: The polar oxetane ring can enhance aqueous solubility and tune lipophilicity (LogP), which are critical parameters for drug absorption and distribution.[1][4]

-

Metabolic Stability: As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[5]

-

Vectorial Exit: The molecule can serve as a starting point for more complex 3,3-disubstituted oxetanes. The nitro group can be reduced to an amine, providing a handle for further functionalization to explore new chemical space.[2]

The combination of the stability-enhancing fluorine atom and the versatile nitro group on this desirable scaffold makes it a valuable synthon for creating novel compound libraries for screening against various biological targets.

Safety and Handling

Compounds containing both nitro and fluoro groups, especially on a strained ring, require careful handling.

-

Toxicity: Halogenated aromatic nitro compounds can be toxic if inhaled, swallowed, or in contact with skin, and may cause damage to organs through prolonged exposure.[9][10][11] While specific data for this compound is limited, precautions appropriate for this class of compounds should be taken.

-

Thermal Stability: As an energetic material, it should be considered potentially thermally unstable. Avoid strong heating. Aromatic nitro compounds can also be sensitive to bases and may have explosive tendencies.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS No. 70187-44-9) is a specialized molecule with significant potential in both materials science and medicinal chemistry. Its synthesis, though requiring careful execution, is well-established. The compound's unique combination of a strained, polar oxetane ring with a stability-enhancing fluorine atom and a versatile, energetic nitro group makes it a valuable building block for future research. For materials scientists, it offers a path to novel energetic polymers. For medicinal chemists, it represents an opportunity to access new 3,3-disubstituted oxetane scaffolds with desirable physicochemical properties. Further investigation into its reactivity and application is warranted to fully exploit its potential.

References

- Vertex AI Search Grounding API. (n.d.). This compound | 70187-44-9.

- ChemicalBook. (2024). This compound | 70187-44-9.

- NOAA. (n.d.). 2,4-dinitrofluorobenzene. CAMEO Chemicals.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- ResearchGate. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.

- PubMed Central (PMC) - NIH. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.

- RSC Publishing. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space.

- CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.

- PubMed - NIH. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.

- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 70187-44-9 [chemicalbook.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-3-nitrooxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3-Fluoro-3-nitrooxetane. As a strained heterocyclic system incorporating both a fluorine atom and a nitro group, its characterization requires a multi-faceted spectroscopic approach. This document outlines the theoretical basis and provides predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The insights herein are synthesized from established principles of spectroscopy and data from analogous fluorinated and nitro-substituted organic molecules, offering a robust framework for researchers engaged in the synthesis and application of this and related compounds.

Introduction: The Structural Significance of this compound

The oxetane ring is a valuable pharmacophore in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups to enhance properties such as metabolic stability and aqueous solubility. The introduction of a fluorine atom and a nitro group at the 3-position creates a unique stereoelectronic environment. The high electronegativity of both substituents is expected to significantly influence the geometry and reactivity of the oxetane ring. A thorough spectroscopic analysis is therefore paramount for unambiguous structural elucidation and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be deceptively simple in terms of the number of signals, but rich in information regarding the puckered conformation of the oxetane ring.[1] The two methylene groups (at C2 and C4) are chemically equivalent by symmetry but the protons on each carbon are diastereotopic. This is due to the chiral center created at C3 by the substitution pattern. Consequently, these protons will exhibit distinct chemical shifts and will couple with each other (geminal coupling) and with the protons on the adjacent methylene group (vicinal coupling). This will result in a complex, higher-order splitting pattern, likely an AA'BB' system. The electron-withdrawing nature of the adjacent fluorine and nitro groups will deshield these protons, shifting them downfield compared to unsubstituted oxetane.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show two signals. The carbon atom at the 3-position (C3), directly attached to the fluorine and nitro group, will be significantly deshielded and will appear at a low field. Furthermore, this signal will exhibit a large one-bond coupling constant (¹JC-F) due to the fluorine atom. The equivalent methylene carbons (C2 and C4) will appear at a higher field and will show a smaller two-bond coupling (²JC-F).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.[2] For this compound, a single resonance is expected. The chemical shift of this signal will be influenced by the electronic effects of the nitro group and the strained oxetane ring.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on data from structurally related fluoro-nitro compounds and substituted oxetanes.[3][4][5][6]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 4.5 - 5.5 | Multiplet (AA'BB') | ²JH-H ≈ 10-15, ³JH-H ≈ 5-10 |

| ¹³C | C3: 90 - 110 | Doublet | ¹JC-F ≈ 200-250 |

| C2, C4: 60 - 80 | Doublet | ²JC-F ≈ 20-30 | |

| ¹⁹F | -100 to -140 (rel. to CFCl₃) | Singlet | - |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the C-F bond, the NO₂ group, and the oxetane ring.

The key expected absorption bands are:

-

Asymmetric and Symmetric NO₂ Stretching: Strong absorptions are expected in the regions of 1550-1580 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). These are characteristic and intense bands for nitro compounds.

-

C-F Stretching: A strong absorption band is anticipated in the 1000-1100 cm⁻¹ region, characteristic of a C-F single bond.[7]

-

Oxetane Ring Vibrations: The puckered four-membered ring will have characteristic stretching and bending vibrations. The C-O-C stretching of the ether linkage is expected to appear in the 950-1050 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1580 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| C-O-C Stretch (Oxetane) | 950 - 1050 | Medium |

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) may be observed, but it could be weak due to the strained nature of the oxetane ring and the presence of the labile nitro group.

The fragmentation pattern is likely to be dominated by pathways that relieve ring strain. Key expected fragmentation pathways include:

-

Loss of the Nitro Group: A prominent peak corresponding to the loss of NO₂ (M - 46) is anticipated.

-

Ring Opening and Fragmentation: The oxetane ring can undergo fragmentation to produce smaller ions. The loss of formaldehyde (CH₂O) is a common fragmentation pathway for oxetanes.

-

Fluorine-containing Fragments: The presence of fluorine will be evident in the mass of the fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 121 | [M]⁺ |

| 75 | [M - NO₂]⁺ |

| 91 | [M - CH₂O]⁺ |

| 46 | [NO₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

Visualization of Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in understanding its chemical and physical properties. This guide provides a detailed predictive framework for its NMR, IR, and MS spectra based on established principles and data from analogous compounds. The successful acquisition and interpretation of this data will be instrumental for researchers in the fields of medicinal chemistry and materials science who are exploring the potential of this novel fluorinated oxetane.

References

-

Wipf, P., et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. 2016. Available from: [Link]

-

Carreira, E. M., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from: [Link]

-

SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis of 2-Substituted Oxetanes. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. 1952. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]

- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

A Technical Guide to the Thermal Stability and Decomposition of 3-Fluoro-3-nitrooxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated thermal stability and decomposition pathways of 3-Fluoro-3-nitrooxetane. As a molecule of interest in the field of energetic materials, a thorough understanding of its thermal behavior is paramount for safe handling, storage, and application. This document synthesizes established principles from related compounds to forecast the behavior of this compound and outlines the standard methodologies for its empirical evaluation.

Introduction to this compound: A Molecule of High Energy Potential

This compound is a strained-ring heterocyclic compound featuring both a fluorine atom and a nitro group attached to the same carbon. The presence of the energetic nitro group and the inherent ring strain of the oxetane moiety suggest a high energy content.[1] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability due to the strength of the carbon-fluorine bond.[1] In the context of energetic materials, fluorine can also increase the density and detonation performance of a compound.[1] The synthesis of this compound was first reported in the early 1980s, with its primary research interest stemming from its potential as a monomer for energetic polymers and as a synthetic intermediate.[1]

A critical aspect of handling and utilizing energetic materials is a comprehensive understanding of their thermal stability. The decomposition of such molecules can be initiated by thermal energy, leading to a rapid release of energy. Therefore, determining the onset of decomposition, the kinetics of the process, and the nature of the decomposition products is essential for ensuring safety and predicting performance.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is governed by the interplay of several structural factors:

-

The Nitro Group: The carbon-nitro (C-NO₂) bond is typically the weakest bond in nitroalkanes and is often the initial site of homolytic cleavage upon thermal activation. This bond scission is a common initiating step in the decomposition of many energetic materials. The presence of multiple nitro groups generally decreases the thermal stability of a compound.[2]

-

The Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain, which contributes to the molecule's overall energy content. This strain can lower the activation energy for ring-opening reactions, potentially influencing the decomposition pathway.

-

The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, imparting significant thermal stability to the molecule at that position.[1] However, the high electronegativity of fluorine can also influence the electronic environment of adjacent bonds, potentially affecting their lability.

Postulated Decomposition Pathways

A plausible decomposition pathway is illustrated below:

Caption: Postulated decomposition pathway for this compound.

The initial C-NO₂ bond scission would yield an oxetane radical and nitrogen dioxide (•NO₂). The highly unstable oxetane radical would likely undergo rapid ring-opening to form smaller, more stable fragments such as carbonyl compounds and alkenes. These fragments would then undergo further oxidation by the released •NO₂ and other reactive species, ultimately leading to the formation of stable gaseous products like CO₂, H₂O, N₂, and potentially HF.

Recommended Experimental Analysis for Thermal Stability Assessment

A systematic experimental approach is necessary to definitively determine the thermal stability and decomposition kinetics of this compound. The following workflow outlines the key analytical techniques.

Caption: Experimental workflow for thermal stability analysis.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for screening the thermal behavior of energetic materials.

Protocol:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen).[3][4]

-

The heat flow to or from the sample is measured as a function of temperature.

-

The resulting DSC curve will show endothermic events (e.g., melting) and exothermic events (decomposition). The onset temperature of decomposition (Td-onset) and the peak decomposition temperature (Td-peak) are critical parameters.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the mass loss of a material as a function of temperature.

Protocol:

-

A small sample of this compound is placed in a tared TGA pan.

-

The sample is heated at a controlled rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored.

-

The TGA curve plots the percentage of mass loss versus temperature, indicating the temperature range over which decomposition occurs.

Kinetic Analysis

The data obtained from DSC or TGA at multiple heating rates can be used to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A). Common methods for non-isothermal kinetic analysis include the Kissinger and Ozawa-Flynn-Wall methods.[3][4]

Computational Modeling of Decomposition

In conjunction with experimental analysis, computational chemistry provides valuable insights into the decomposition mechanism at a molecular level.

Methodology:

-

The ground state geometry of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p).

-

The bond dissociation energies (BDEs) of the various bonds in the molecule (C-N, C-C, C-O) are calculated to identify the weakest bond and therefore the most likely initiation step.

-

Potential energy surfaces for various decomposition pathways can be mapped to identify transition states and calculate activation barriers.

Data Interpretation and Safety Considerations

The combination of experimental and computational data allows for a comprehensive assessment of the thermal hazards associated with this compound.

| Parameter | Significance |

| Melting Point (Tm) | Defines the transition from solid to liquid phase. |

| Onset Decomposition Temperature (Td-onset) | The temperature at which decomposition begins. A lower Td-onset indicates lower thermal stability. |

| Peak Decomposition Temperature (Td-peak) | The temperature at which the decomposition rate is at its maximum. |

| Mass Loss (%) | Quantifies the amount of volatile products formed during decomposition. |

| Activation Energy (Ea) | A measure of the energy barrier for the decomposition reaction. A higher Ea suggests greater thermal stability. |

| Heat of Decomposition (ΔHd) | The amount of energy released during decomposition. A large exothermic ΔHd indicates a high energetic potential. |

Safety Precautions: Given its potential as an energetic material, this compound should be handled with extreme care. All experimental work should be conducted on a small scale, with appropriate personal protective equipment and in a well-ventilated area, preferably within a blast shield.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not yet widely published, this guide provides a robust framework for its investigation. Based on the known properties of related nitro compounds and strained-ring systems, it is anticipated that this compound is an energetic material with a decomposition pathway likely initiated by C-NO₂ bond scission. A systematic approach employing DSC, TGA, and computational modeling is essential to fully characterize its thermal behavior and ensure its safe handling and application. The methodologies and principles outlined herein serve as a valuable resource for researchers venturing into the study of this promising, high-energy molecule.

References

- Benchchem. This compound | 70187-44-9.

- Semantic Scholar. Thermal Stability Studies on a Homologous Series of Nitroarenes.

- Pourmortazavi, S. M., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry, 123(1), 733-740.

- Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Oxetanes

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational properties and ability to act as a polar, metabolically stable bioisostere for common functional groups have cemented its status as a privileged scaffold. The strategic introduction of fluorine into this already valuable motif has further amplified its utility, offering a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of fluorinated oxetanes, intended for researchers, scientists, and professionals in drug development. We will delve into the pioneering synthetic methodologies, from classical approaches to recent breakthroughs, and provide a detailed analysis of the profound impact of fluorination on the properties of these remarkable heterocycles.

A Historical Perspective on the Emergence of Oxetanes in Medicinal Chemistry

The journey of the oxetane ring in drug discovery has been one of gradual recognition and burgeoning application. Initially, the synthesis of this strained four-membered ring posed significant challenges, limiting its widespread use.[1] However, the pioneering work of researchers such as Carreira and coworkers brought the potential of oxetanes to the forefront of medicinal chemistry.[2] They demonstrated that the oxetane moiety could serve as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility and metabolic stability while maintaining or improving biological activity.[3] This "oxetane rush" spurred the development of more robust and scalable synthetic methods, making these valuable building blocks more accessible to the broader scientific community.[1]

Early synthetic strategies primarily relied on two classical approaches: the Williamson ether synthesis and the Paternò-Büchi reaction.

-

The Williamson Ether Synthesis: This venerable reaction involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate under basic conditions to form the oxetane ring. While effective, this method often requires multi-step syntheses of the linear precursors.

-

The Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offers a more direct route to the oxetane core.[4] However, its application can be limited by issues of regioselectivity, stereoselectivity, and the requirement for specialized photochemical equipment.[5]

The growing appreciation for the oxetane's ability to impart favorable drug-like properties, such as increased polarity, three-dimensionality, and metabolic stability, has driven continuous innovation in its synthesis.[6][7]

The Dawn of Fluorinated Oxetanes: Early Synthetic Endeavors

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[8] It was, therefore, a natural progression to explore the synthesis and properties of fluorinated oxetanes. Early methodologies for the preparation of these compounds typically involved the fluorination of a pre-existing oxetane precursor, such as a 3-hydroxyoxetane. A common approach utilizes a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Classical Synthesis of 3-Fluoro-3-methyloxetane

This protocol is a representative example of a classical approach to the synthesis of a monofluorinated oxetane from a corresponding alcohol.

Objective: To synthesize 3-fluoro-3-methyloxetane by the fluorination of 3-hydroxy-3-methyloxetane using DAST.

Materials:

-

3-hydroxy-3-methyloxetane

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-3-methyloxetane (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below -70 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by distillation or column chromatography on silica gel to afford the desired 3-fluoro-3-methyloxetane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DAST is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition and ensure efficient fluorination.

-

Low Temperature: The reaction is performed at low temperature to control the reactivity of DAST and minimize the formation of byproducts.

-

Slow Addition: Slow, dropwise addition of DAST helps to maintain a low reaction temperature and prevent a runaway reaction.

-

Aqueous Quench: The reaction is quenched with a basic solution (sodium bicarbonate) to neutralize any remaining acidic species and unreacted DAST.

A Paradigm Shift in Synthesis: The Copper-Catalyzed Approach to α,α-Difluoro-oxetanes

While classical methods provided access to certain fluorinated oxetanes, the synthesis of gem-difluorinated analogs, particularly α,α-difluoro-oxetanes, remained a significant challenge. Traditional approaches often suffered from harsh reaction conditions, limited substrate scope, and low yields. A recent and groundbreaking development by Koh and coworkers has revolutionized the synthesis of this valuable class of compounds.[9] Their innovative method utilizes a copper-catalyzed difluorocarbene insertion into epoxides, providing a mild and efficient route to α,α-difluoro-oxetanes.

This novel transformation represents a paradigm shift, moving from the fluorination of a pre-formed ring to the construction of the fluorinated ring itself. The reaction proceeds via a proposed mechanism involving the formation of a copper-difluorocarbene complex, which then reacts with the epoxide to induce ring expansion.

Experimental Protocol: Copper-Catalyzed Synthesis of an α,α-Difluoro-oxetane

This protocol is based on the groundbreaking work of Koh and coworkers and represents the state-of-the-art in α,α-difluoro-oxetane synthesis.[9]

Objective: To synthesize an α,α-difluoro-oxetane from a corresponding epoxide via copper-catalyzed difluorocarbene insertion.

Materials:

-

Epoxide starting material

-

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as the difluorocarbene precursor

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (as ligand)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Schlenk flask or oven-dried vial with a magnetic stir bar

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware for workup and purification

Procedure:

-

In an inert atmosphere glovebox or under a nitrogen/argon atmosphere, add the epoxide (1.0 eq), copper(I) iodide (10 mol%), 1,10-phenanthroline (12 mol%), and potassium carbonate (2.0 eq) to a Schlenk flask or oven-dried vial.

-

Add anhydrous toluene to the flask.

-

Add (bromodifluoromethyl)trimethylsilane (1.5 eq) to the reaction mixture.

-

Seal the flask and stir the reaction mixture at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired α,α-difluoro-oxetane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The copper catalyst and the organometallic intermediates are sensitive to air and moisture, necessitating an inert atmosphere.

-

Ligand: 1,10-Phenanthroline is used as a ligand to stabilize the copper catalyst and modulate its reactivity.

-

Base: Potassium carbonate acts as a base to facilitate the in-situ generation of the difluorocarbene from the TMSCF₂Br precursor.

-

Room Temperature: A key advantage of this method is its mild reaction conditions, proceeding efficiently at room temperature, which enhances its functional group tolerance.

The Physicochemical Impact of Fluorination on Oxetanes

The incorporation of fluorine into the oxetane scaffold has a profound effect on its physicochemical properties, making it an even more attractive motif for drug discovery.[10] These changes are often synergistic, leading to a more favorable overall profile for a drug candidate.

Key Property Modifications:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes it significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[8] Replacing a hydrogen atom at a metabolically labile position with fluorine can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While the introduction of a single fluorine atom can slightly increase lipophilicity, the presence of multiple fluorine atoms, such as in a difluoro or trifluoromethyl group, often leads to a decrease in lipophilicity due to the strong inductive effect and altered intermolecular interactions.[10][11] This can be advantageous for improving aqueous solubility.

-

pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. This modulation of basicity can be crucial for optimizing a drug's absorption, distribution, and target engagement.[12]

-

Conformational Effects: The introduction of fluorine can influence the conformational preferences of the oxetane ring and adjacent functionalities, which can impact binding to a biological target.

Quantitative Comparison of Physicochemical Properties

The following table provides a comparative overview of the impact of fluorination on key physicochemical properties, with representative data compiled from various sources.

| Property | Non-Fluorinated Analog | Fluorinated Analog | Impact of Fluorination | Reference(s) |

| Lipophilicity (cLogP) | 3-methyloxetane: ~0.5 | 3-fluoro-3-methyloxetane: ~0.7 | Slight Increase | [10][11] |

| 3,3-dimethyloxetane: ~1.0 | 3,3-difluorooxetane: ~0.6 | Decrease | [7] | |

| Metabolic Stability (t½ in human liver microsomes) | Compound X: 15 min | Fluoro-Compound X: 60 min | Significant Increase | [8] |

| pKa of adjacent amine | Amine Y: 8.5 | Fluoro-Amine Y: 7.2 | Decrease | [12] |

Future Outlook: The Expanding Role of Fluorinated Oxetanes

The discovery of efficient and scalable synthetic routes to fluorinated oxetanes, particularly the recent copper-catalyzed methodology, has opened up new avenues for their application in drug discovery and materials science. We can anticipate several key trends in the coming years:

-

Increased Integration into Drug Discovery Pipelines: The enhanced accessibility of diverse fluorinated oxetane building blocks will undoubtedly lead to their more widespread incorporation into drug discovery programs.

-

Exploration of Novel Substitution Patterns: The development of new synthetic methods will enable the synthesis of oxetanes with more complex and previously inaccessible fluorination patterns, further expanding the available chemical space.

-

Application in Agrochemicals and Materials Science: The unique properties of fluorinated oxetanes are also likely to find applications in other areas, such as the development of new agrochemicals with improved efficacy and environmental profiles, and as monomers for advanced polymers.

Visualizations

Diagram 1: Classical vs. Modern Synthesis of Fluorinated Oxetanes

Caption: A comparison of a classical and a modern synthetic workflow for fluorinated oxetanes.

Diagram 2: Proposed Mechanism of Copper-Catalyzed Difluorocarbene Insertion

Caption: A simplified proposed mechanism for the copper-catalyzed synthesis of α,α-difluoro-oxetanes.

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246.

- D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò–Büchi reaction. Molecules, 18(9), 11384-11428.

- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis.

- Bull, J. A., & Fessard, A. C. (2014). The oxetane motif in the structure of drugs and natural products. Chemical Society Reviews, 43(21), 7110-7125.

- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Technical Guides.

- Mergott, D. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- Kirichok, A. A., Mykhailiuk, P. K., & Shishkin, O. V. (2020). A convenient synthesis of 3-fluoro-and 3, 3-difluorooxetanes. Synthesis, 52(12), 1773-1778.

- Shavrin, A. S., & Mykhailiuk, P. K. (2021). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted N-containing saturated heterocycles. Journal of Fluorine Chemistry, 248, 109825.

- Grygorenko, O. O., & Mykhailiuk, P. K. (2021). 3, 3-Difluorooxetane: a new functional group for medicinal chemistry. RSC medicinal chemistry, 12(5), 749-755.

- Tan, T. D., Wang, Y. Q., Chan, E. C., Liu, P., & Koh, M. J. (2025). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry.

- Grygorenko, O. O. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-46.

- Mykhailiuk, P. K. (2024).

- Bull, J. A., Croft, A. K., Davis, O. A., Doran, R., & Stevenson, N. G. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12231.

- Hill, R. K., & Barbaro, J. (2001). Experiments in Organic Chemistry (3rd ed.). Morton Publishing Company.

- Burkhard, J. A., & Carreira, E. M. (2008). Oxetanes as building blocks in organic synthesis.

- Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3, 3-disubstituted building blocks. Organic & Biomolecular Chemistry, 18(44), 8898-8924.

- Mykhailiuk, P. K. (2020). pKa–LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. Journal of medicinal chemistry, 63(17), 9116-9125.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Energetic Oxetane Derivatives: Synthesis, Characterization, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Energetic polymers derived from oxetane monomers represent a significant advancement in the field of high-energy materials, offering a compelling combination of performance and tunable physical properties. These materials are integral to the formulation of modern solid rocket propellants and polymer-bonded explosives (PBXs), where they function as energetic binders. Unlike inert binders, which merely provide structural integrity, energetic binders contribute substantially to the total energy output of the formulation. This guide provides a comprehensive technical overview of the core aspects of energetic oxetane derivatives, beginning with the foundational synthesis of key monomers such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO). We will delve into the primary polymerization strategy—cationic ring-opening polymerization (ROP)—and discuss alternative, safety-oriented approaches like polymer-analogous transformations. A critical analysis of the physicochemical, thermal, and energetic properties will be presented, supported by a comparative data summary. Furthermore, this document details the essential curing reactions required to transform these prepolymers into robust, cross-linked networks and concludes with a look toward the future of this dynamic class of materials.

The Oxetane Motif: A Unique Scaffold for Energetic Materials

The four-membered oxetane ring is a fascinating heterocyclic scaffold that has garnered significant interest in both medicinal chemistry and materials science.[1][2] Its utility in energetic materials stems from a unique combination of chemical and physical properties. The inherent ring strain of approximately 106 kJ·mol⁻¹ makes the ring susceptible to controlled opening, a feature that is exploited during polymerization.[3] The oxygen atom imparts polarity and the ability to act as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions within a formulation.[4]

When functionalized with explosophoric groups—such as azides (-N₃), nitrates (-ONO₂), or nitrogen-rich tetrazoles—the resulting oxetane derivatives become potent energetic building blocks.[5][6][7] As binders, the resulting polyoxetanes offer distinct advantages over traditional non-energetic polymers like hydroxyl-terminated polybutadiene (HTPB). While HTPB is a fuel, it is energetically passive. In contrast, energetic polyoxetanes, such as Poly(BAMO), contribute positively to the enthalpy of formation and increase the nitrogen content of the formulation, leading to the generation of a large volume of gaseous decomposition products, primarily N₂.[5][8] This dual role as both a structural matrix and an energy contributor is the primary driver for their development.

Foundational Monomer Synthesis: The Path to Energetic Building Blocks

The performance of a polyoxetane binder is dictated by the structure of its constituent monomers. BAMO and AMMO are cornerstone monomers in this field, offering a balance of energy and processability when copolymerized.[9] Their synthesis is a critical first step that demands precision and an understanding of the underlying reaction mechanisms. A common and cost-effective route begins with readily available precursors like pentaerythritol or 3-hydroxymethyl-3-methyloxetane (HMMO).[10][11]

The synthetic strategy often involves the introduction of a good leaving group, such as a tosylate, followed by nucleophilic substitution with an energetic nucleophile like sodium azide. This multi-step approach is often preferred for its high yields and cleaner reaction profiles compared to direct halogenation and azidation.[8][12]

Diagram 1: Generalized Synthesis Pathway for Azido-Oxetane Monomers

Caption: Synthetic workflow for AMMO via a tosylated intermediate.

Experimental Protocol: Synthesis of 3-Azidomethyl-3-Methyloxetane (AMMO)

This protocol outlines a representative synthesis of AMMO starting from 3-hydroxymethyl-3-methyl oxetane (HMMO), adapted from established literature procedures.[8][12]

Step 1: Tosylation of HMMO to form 3-(Tosyloxymethyl)-3-methyloxetane (MTMO)

-

System Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with HMMO (1 equivalent) and anhydrous pyridine (2.5 equivalents) as a solvent and acid scavenger. The solution is cooled to 0°C in an ice bath.

-

Tosylation: A solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in a minimal amount of anhydrous pyridine is added dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0°C.

-

Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation. Pyridine neutralizes the HCl generated, driving the reaction to completion.

-

-

Reaction & Workup: The reaction is stirred at 0°C for 4 hours, then allowed to warm to room temperature overnight. The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layers are combined, washed sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure to yield crude MTMO, which can be purified by column chromatography or recrystallization.

Step 2: Azidation of MTMO to form AMMO

-

System Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: The flask is charged with MTMO (1 equivalent), sodium azide (NaN₃, 3 equivalents), and dimethylformamide (DMF) as the solvent.

-

Causality: A polar aprotic solvent like DMF is essential to dissolve the ionic sodium azide and facilitate the Sₙ2 reaction. A threefold excess of NaN₃ ensures the reaction goes to completion.

-

-

Reaction: The mixture is heated to 85-90°C and stirred for 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Purification: After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed thoroughly with water to remove DMF, dried over anhydrous MgSO₄, and the solvent is evaporated. The resulting crude AMMO is purified by vacuum distillation.

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy, verifying the disappearance of the tosyl group signals and the appearance of the characteristic azide peak (~2100 cm⁻¹).[8]

Polymerization: From Monomer to Energetic Prepolymer

The conversion of energetic oxetane monomers into high-molecular-weight polymers is most effectively achieved through cationic ring-opening polymerization (ROP).[13] This method allows for precise control over the polymer's molecular weight and end-group functionality, which is critical for subsequent curing steps.

The mechanism is initiated by a Lewis acid catalyst, commonly boron trifluoride etherate (BF₃·OEt₂), in the presence of a co-initiator, typically a diol such as 1,4-butanediol (BDO).[13] The diol serves as a proton source and its concentration relative to the monomer dictates the final molecular weight of the resulting hydroxyl-terminated prepolymer.

Diagram 2: Mechanism of Cationic Ring-Opening Polymerization

Caption: Key stages of cationic ROP for oxetane derivatives.

Experimental Protocol: Synthesis of Poly(BAMO-co-AMMO) Prepolymer (80:20)

This protocol describes the synthesis of a hydroxyl-terminated BAMO-AMMO random copolymer, a widely used energetic prepolymer.[5][6]

-

System Preparation: All glassware is rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen. Anhydrous conditions are paramount for successful cationic polymerization.

-

Reagent Preparation: Dichloromethane (DCM) is dried by distillation over CaH₂. BAMO and AMMO monomers are purified and dried. The initiator solution is prepared by dissolving 1,4-butanediol (BDO) in dry DCM. The catalyst solution is prepared by dissolving BF₃·OEt₂ in dry DCM.

-

Polymerization:

-

A nitrogen-purged reactor is charged with the required amounts of BAMO (0.8 molar equivalent) and AMMO (0.2 molar equivalent) and dissolved in dry DCM.

-

The BDO initiator solution is added to the monomer solution and stirred.

-

Causality: The ratio of monomer to BDO is the primary control for the target molecular weight. More BDO leads to shorter polymer chains.

-

-

The reactor is cooled to 0-5°C. The BF₃·OEt₂ catalyst solution is added dropwise over 30 minutes. An exotherm is typically observed.

-

The reaction is maintained at 0-5°C and stirred for 12-24 hours.

-

-

Quenching and Purification:

-

The polymerization is terminated by adding a small amount of water or saturated NaHCO₃ solution to quench the catalyst.

-

The polymer solution is washed several times with water to remove any catalyst residue.

-

The organic layer is separated, and the polymer is precipitated by pouring the solution into a non-solvent like methanol.

-

The precipitated polymer, a viscous liquid or gummy solid, is collected and dried under vacuum at 50°C until a constant weight is achieved.

-

-

Validation: The copolymer is characterized to confirm its structure, molecular weight, and thermal properties.

-

FTIR: To confirm the presence of azide groups (~2100 cm⁻¹) and hydroxyl end-groups (~3400 cm⁻¹).

-

GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

NMR: To confirm the copolymer composition by integrating the respective proton signals of the BAMO and AMMO units.

-

Physicochemical and Energetic Properties

A thorough characterization is essential to ensure a synthesized energetic polymer meets the stringent requirements for its intended application. The key properties are summarized below.

| Property | Technique | Significance in Application | Typical Values (BAMO/AMMO Copolymers) |

| Glass Transition (T_g) | DSC | Defines the lower operating temperature limit. A low T_g (<-40°C) is required for binders to remain flexible in cold environments.[5] | -41°C to -50°C[5][14] |

| Thermal Stability (T_d) | TGA | Indicates the onset of decomposition. Higher T_d is desirable for safety during storage and processing. | ~248°C[14] |

| Density (ρ) | Pycnometry | Higher density contributes to higher volumetric energy and detonation performance. | ~1.3 g/cm³ |

| Enthalpy of Formation (ΔH_f) | Bomb Calorimetry | A positive heat of formation indicates stored chemical energy, a key feature of energetic materials. | Positive values, increases with azide content.[5] |

| Impact Sensitivity | BAM Fallhammer | Measures sensitivity to shock. Higher values (in Joules) indicate a less sensitive, safer material. | Varies; can be improved via copolymerization.[15] |

| Friction Sensitivity | BAM Friction Tester | Measures sensitivity to frictional stimuli. Higher values (in Newtons) indicate a safer material. | Generally less sensitive than many crystalline explosives. |

Note: Specific values are highly dependent on the exact monomer ratio, molecular weight, and purity.

Curing: Forming the Final Binder Network

The hydroxyl-terminated prepolymers synthesized via ROP are viscous liquids or low-melting solids. To function as a binder, they must be chemically cross-linked into a durable, elastomeric network. This is typically achieved through polyurethane chemistry, reacting the terminal hydroxyl groups with di- or poly-isocyanates.[5][16]

Common curing agents include toluene diisocyanate (TDI) and isophorone diisocyanate (IPDI). The stoichiometry of the isocyanate (-NCO) groups to the polymer's hydroxyl (-OH) groups (the NCO/OH ratio) is a critical parameter that controls the cross-link density and, consequently, the final mechanical properties of the binder.

Diagram 3: Isocyanate Curing of Hydroxyl-Terminated Polyoxetanes

Caption: Formation of a polyurethane network via isocyanate curing.

Future Outlook and Advanced Derivatives

Research in energetic oxetanes is continuously evolving. While BAMO and AMMO remain foundational, significant efforts are directed toward developing next-generation monomers with enhanced performance and improved safety profiles.[5][17] Key trends include:

-

Nitrogen-Rich Heterocycles: Incorporating tetrazole and other high-nitrogen moieties onto the oxetane scaffold to dramatically increase the nitrogen content and heat of formation.[6][7][18]

-

Novel Backbones: Utilizing highly energetic cores, such as LLM-116, as substituents on the oxetane ring to create exceptionally powerful monomers.[19][20]

-